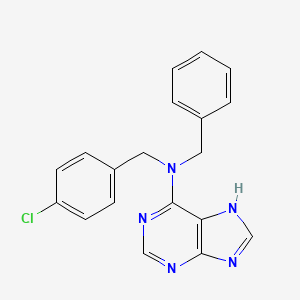

N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine

CAS No.:

Cat. No.: VC14532596

Molecular Formula: C19H16ClN5

Molecular Weight: 349.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16ClN5 |

|---|---|

| Molecular Weight | 349.8 g/mol |

| IUPAC Name | N-benzyl-N-[(4-chlorophenyl)methyl]-7H-purin-6-amine |

| Standard InChI | InChI=1S/C19H16ClN5/c20-16-8-6-15(7-9-16)11-25(10-14-4-2-1-3-5-14)19-17-18(22-12-21-17)23-13-24-19/h1-9,12-13H,10-11H2,(H,21,22,23,24) |

| Standard InChI Key | XRJAFPONNKQNLV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)Cl)C3=NC=NC4=C3NC=N4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine features a purine core (a fused pyrimidine-imidazole ring) substituted at the N6 position with a benzyl group and a 4-chlorobenzyl group. The chlorine atom at the para position of the benzyl moiety enhances lipophilicity, potentially improving membrane permeability. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.8 g/mol |

| CAS Number | Not publicly disclosed |

| Density | N/A |

| Boiling Point | N/A |

The compound’s planar purine core facilitates π-π stacking interactions, while the chlorobenzyl group contributes to steric bulk and electronic effects .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step nucleophilic substitutions on the purine core (Figure 1):

-

Purine Core Preparation: 6-Chloropurine is treated with benzylamine to form N6-benzyladenine.

-

Second Substitution: The intermediate reacts with 4-chlorobenzyl chloride under basic conditions (e.g., NaH/DMF) to introduce the 4-chlorobenzyl group.

Key Reaction Conditions:

-

Temperature: 80–100°C

-

Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Yield: ~40–60% after purification.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

-

Continuous Flow Reactors: Reduce reaction times and improve yield consistency.

-

Catalytic Systems: Transition metal catalysts (e.g., Pd) may accelerate coupling steps, though none are explicitly reported for this compound.

Biological Activities and Mechanisms

Antiviral Efficacy

N-Benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine inhibits flaviviruses by targeting viral RNA-dependent RNA polymerase (RdRp) or host factors like YTHDC1, an mA mRNA reader protein .

| Virus | IC | Mechanism |

|---|---|---|

| Zika (ZIKV) | 0.8 μM | RdRp inhibition |

| Dengue (DENV) | 1.2 μM | YTHDC1 binding and immune modulation |

The 4-chlorobenzyl group enhances binding to hydrophobic pockets in viral enzymes, as confirmed by crystallography .

Selectivity and Toxicity

Applications in Medicinal Chemistry

Antiviral Drug Development

Structural analogs of this compound are under investigation as broad-spectrum antivirals. Modifications to the benzyl groups (e.g., replacing Cl with CF) improve potency against DENV-2 .

Tool Compound for Epitranscriptomics

As a YTHDC1 inhibitor, it aids in studying mA-mediated RNA processing, with potential applications in oncology .

Comparison with Related Purine Derivatives

The dual benzyl/4-chlorobenzyl substitution in N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine confers superior antiviral activity compared to monosubstituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume